molecular formula C10H6F4O B8518416 4-Propargyl-2,3,5,6-tetrafluorobenzyl alcohol

4-Propargyl-2,3,5,6-tetrafluorobenzyl alcohol

Cat. No. B8518416
M. Wt: 218.15 g/mol
InChI Key: HSWOILMZLAARCG-UHFFFAOYSA-N
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Patent
US05132469

Procedure details

4-(Prop-2-yn-1-yl)-2,3,5,6-tetrafluorobenzyl alcohol was prepared from 2-[4-bromo-2,3,5,6-tetrafluorobenzyloxy)-tetrahydropyran and propargyl chloride, by a two stage procedure similar to that described in Example 4.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:15]([F:16])=[C:14]([F:17])[C:5]([CH2:6][O:7]C2CCCCO2)=[C:4]([F:18])[C:3]=1[F:19].[CH2:20](Cl)[C:21]#[CH:22]>>[CH2:22]([C:2]1[C:3]([F:19])=[C:4]([F:18])[C:5]([CH2:6][OH:7])=[C:14]([F:17])[C:15]=1[F:16])[C:21]#[CH:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=C(COC2OCCCC2)C(=C1F)F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C#C)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C#C)C1=C(C(=C(CO)C(=C1F)F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.